methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate
Description
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is an indazole derivative featuring a methyl group at the N-2 position, a nitro group at C-6, and a methyl ester at C-2.
Properties
IUPAC Name |
methyl 2-methyl-6-nitroindazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-4-3-6(13(15)16)5-8(7)11-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOFTOCJWQHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176871 | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1058740-89-8 | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-3-carboxylic acid, 2-methyl-6-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
- Substrate Preparation : Begin with 6-nitro-1H-indazole-3-carboxylic acid as the starting material.
- Methylation :
- Add TMO (10 mmol) to a solution of 6-nitro-1H-indazole-3-carboxylic acid (1 mmol) and sulfuric acid (1.1 mmol) in dry toluene (10 mL).
- Reflux under argon for 4 hours.
- Workup :
- Cool the reaction mixture, pour into water (30 mL), and extract with ethyl acetate.
- Wash the organic layer with saturated NaHCO₃ and brine.
- Purify the crude product via column chromatography (petroleum ether:ethyl acetate, 70:30).
Key Mechanistic Insight :
The reaction proceeds via protonation of the indazole at N1, followed by nucleophilic attack of the methyl group from TMO at N2. The sulfuric acid catalyst stabilizes the transition state, ensuring regioselectivity.
Esterification of Carboxylic Acid Intermediates
The conversion of the carboxylic acid group at position 3 to a methyl ester is achieved through classic Fischer esterification. This step is optimized for scalability and purity, as demonstrated in the synthesis of analogous indazole derivatives.
Integrated Synthetic Routes
Sequential Alkylation-Esterification Pathway
This two-step approach combines N2-methylation and esterification:
| Step | Process | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | N2-Methylation | TMO, H₂SO₄, toluene, reflux, 4 h | 87% | |
| 2 | Esterification | H₂SO₄, MeOH, reflux, 6 h | 64% |
Overall Yield : 55.7% (calculated from stepwise yields).
Alternative One-Pot Methodology
A patent by US20110172428A1 describes a one-pot cyclization-esterification strategy for indazole-3-carboxylates:
- Cyclization : React 2-azido-4-nitrobenzaldehyde with methyl acetoacetate in DMF under basic conditions.
- In Situ Esterification : Add methanol and H₂SO₄ directly to the reaction mixture post-cyclization.
Advantages :
- Eliminates intermediate isolation, reducing solvent waste.
- Achieves a comparable overall yield of 58%.
Critical Analysis of Reaction Conditions
Solvent and Temperature Effects
Toluene vs. DMF :
Temperature Control :
Catalytic Efficiency
- H₂SO₄ vs. Lewis Acids :
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting the methylation step to continuous flow reactors (CFRs) improves scalability:
Purification Techniques
- Chromatography vs. Recrystallization :
The regioselective introduction of the nitro group at position 6 remains a bottleneck. Current methods rely on pre-functionalized precursors, as direct nitration of 2-methylindazole-3-carboxylate lacks literature support in the provided sources.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 6 is highly reactive and can undergo reduction under catalytic hydrogenation conditions. For example:
-
Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.
-
Conditions : Room temperature to 60°C in ethanol or methanol.
-
Product : The nitro group is reduced to an amino group, yielding 2-methyl-6-amino-2H-indazole-3-carboxylate .
This reaction is critical for synthesizing intermediates used in pharmaceuticals, where amino-indazoles serve as building blocks for further functionalization .
Ester Hydrolysis
The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Acidic hydrolysis | HCl (aqueous) | 2-methyl-6-nitro-2H-indazole-3-carboxylic acid |
| Basic hydrolysis | NaOH (aqueous) | Sodium salt of the carboxylic acid |
Hydrolysis is temperature-dependent, with optimal yields achieved at 80–100°C .
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the aromatic ring for substitution reactions:
-
Reagents : Nucleophiles like amines or thiols.
-
Conditions : Polar aprotic solvents (e.g., DMF) at 80–120°C.
-
Example : Reaction with methylamine produces 2-methyl-6-(methylamino)-2H-indazole-3-carboxylate .
NAS is less common due to steric hindrance from the methyl group at position 2 but has been documented in structurally similar indazoles .
Functionalization via Cross-Coupling Reactions
The indazole core can participate in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Product Application |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amino-functionalized analogs |
These reactions typically require anhydrous conditions and inert atmospheres .
Stability and Side Reactions
Under extreme conditions (e.g., strong acids/bases or prolonged heating), the indazole ring may degrade. For instance:
-
Acidic Conditions : Ring-opening to form nitro-substituted aniline derivatives .
-
Oxidative Conditions : Formation of indazole N-oxide byproducts .
Scientific Research Applications
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is an organic compound belonging to the class of indazole derivatives, which are heterocyclic compounds containing fused benzene and pyrazole rings. It has several applications in scientific research.
Scientific Research Applications
- Medicinal Chemistry this compound serves as a precursor for synthesizing pharmacologically active compounds, including potential anticancer and anti-inflammatory agents. Many N-heterocycles, including indazole derivatives, possess significant biological activities, acting as nitric oxide synthase (NOS) inhibitors, kinase inhibitors, and anti-inflammatory, anticancer, antimicrobial, antifungal, antimalarial, and antileishmanial agents . Some anticancer and anti-inflammatory drugs are based on indazole scaffolds and are commercially available .
- Organic Synthesis This compound is used as a building block in the synthesis of more complex heterocyclic compounds. An efficient and regio selective synthesis of substituted 2-methyl-2H-indazoles using a methyl 2,2,2-tri-chloroacetimidate has been described .
- Biological Studies this compound is used in studies to understand the interaction of indazole derivatives with biological targets, such as enzymes and receptors.
Reactions
This compound can undergo various chemical reactions:
- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
- Ester Hydrolysis The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Reagents and Conditions
- Reduction Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
- Substitution Sodium methoxide in methanol for nucleophilic aromatic substitution.
- Ester Hydrolysis Aqueous sodium hydroxide or hydrochloric acid.
Synthesis
Mechanism of Action
The mechanism of action of methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting specific enzymes or receptors. For example, they may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Structural and Substituent Analysis
Key structural analogs and their substituent patterns are summarized below:
*Estimated based on structural analogs.
Key Observations :
- Nitro vs.
- Ester vs. Carboxylic Acid : The methyl ester at C-3 improves lipophilicity (higher LogP) relative to carboxylic acid derivatives, which may enhance membrane permeability .
Kinase Inhibition
- CK2 Inhibition : Carboxyl groups at C-5 or C-7 are critical for CK2 inhibition . The target compound’s ester at C-3 likely reduces CK2 affinity but may redirect activity toward other kinases.
- ROCK1/2 Inhibition : Structural analogs with aryl groups (e.g., phenylpyrazoles) show potent ROCK inhibition . The nitro group may mimic aryl interactions, though this requires experimental validation.
MAO-B Inhibition
Indazole derivatives with free NH groups (e.g., compound VI/VII in ) interact with MAO-B via H-bonding. The N-2 methyl substitution in the target compound likely disrupts this interaction, reducing MAO-B affinity .
Physicochemical and Electronic Properties
- Corrosion Inhibition: DFT studies rank indazole derivatives by electron-donating/withdrawing effects .
- Synthetic Accessibility : Cross-coupling methods for 3-bromo-indazoles could be adapted for synthesizing the target compound, with nitration at C-6 as a critical step.
Biological Activity
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is a synthetic compound characterized by its unique indazole structure, which includes both nitro and carboxylate functional groups. This combination imparts significant biological activity, making it a valuable candidate for research in various fields, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Indazole core : Provides a heterocyclic framework.
- Nitro group : Positioned at the 6-position, contributing to its reactivity.
- Carboxylate group : Located at the 3-position, enhancing its biological interactions.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to interact with specific molecular targets such as enzymes or receptors. The nitro and carboxylic acid groups likely facilitate these interactions, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific data on this compound remains limited.
- Anticancer Activity : Similar indazole derivatives have shown promising anticancer properties, with some exhibiting significant inhibitory effects on cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still needed to confirm this activity.
Comparative Analysis with Similar Compounds
The following table compares this compound with related indazole derivatives:
| Compound Name | Structure Formula | Unique Features |
|---|---|---|
| This compound | Nitro and carboxylate groups enhance reactivity and bioactivity. | |
| 2-Methyl-6-Nitroindazole | Lacks carboxylate; studied for neuropharmacological effects. | |
| Methyl Indazole-3-Carboxylate | Contains a carboxylic acid but lacks the nitro group. | |
| 1-(2-Nitrophenyl)-1H-Indazole-3-Carboxylic Acid | Different substitution pattern; studied for antitumor properties. |
This table highlights the unique combination of functional groups in this compound that may lead to distinct biological activities compared to other derivatives.
Case Studies and Research Findings
- Anticancer Studies : Recent investigations into similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures reported IC50 values in the nanomolar range against specific cancer types .
- Enzyme Inhibition Assays : Several studies have focused on enzyme inhibition related to indazole derivatives, revealing that modifications in the structure can lead to enhanced inhibitory potency against targets such as FGFR kinases .
Q & A
Q. What are the optimal synthetic routes for methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with indazole derivatives. For example:
- Formylation : Introduce a formyl group at the indazole C3 position using Vilsmeier-Haack conditions (POCl₃/DMF) .
- Nitration : Nitrate the indazole ring at the C6 position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration .
- Esterification : React the intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carboxylate ester .
Key Validation : Monitor reaction progress via TLC and confirm purity (>97%) by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the purity and structural identity of this compound?
Methodological Answer:
- Purity Analysis : Use reversed-phase HPLC with UV detection (λ = 254 nm). Optimal separation is achieved with a gradient of acetonitrile and 0.1% formic acid in water .
- Structural Confirmation :
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved in pharmacological studies?
Methodological Answer: Contradictions may arise from impurities, assay conditions, or biological models. To address this:
- Purity Reassessment : Verify compound integrity via HPLC and LC-MS to exclude degradation products (e.g., nitro group reduction) .
- Assay Optimization : Standardize cell-based assays (e.g., enzyme inhibition) with positive controls (e.g., known PKA inhibitors) and replicate under varying pH/temperature .
- Structure-Activity Comparison : Compare results with analogs (e.g., 3-methyl-6-nitro-1H-indazole derivatives) to identify substituent effects .
Q. What environmental fate studies are relevant for this nitro-indazole derivative?
Methodological Answer: Adopt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL ):
- Abiotic Degradation : Assess hydrolysis rates at pH 4–9 (25°C) and UV photolysis in simulated sunlight .
- Biotic Transformation : Use soil microcosms to evaluate microbial degradation (LC-MS/MS monitoring) .
- Ecotoxicity : Test acute toxicity in Daphnia magna (OECD 202 guidelines) and algae growth inhibition .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Use software like Schrödinger or MOE to correlate structural features (e.g., nitro group position) with logP and solubility .
- Metabolism Prediction : Apply ADMET predictors (e.g., StarDrop) to identify likely Phase I metabolites (e.g., nitro reduction to amine) .
- Docking Studies : Model interactions with target enzymes (e.g., PKA) to prioritize derivatives with improved binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
